molecular formula C10H19NO3 B1598831 (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate CAS No. 79069-51-5

(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B1598831
CAS No.: 79069-51-5
M. Wt: 201.26 g/mol
InChI Key: YMNBXYLOSIKZGL-MRVPVSSYSA-N
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Description

(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Diels‐Alder Reaction : This chemical compound is used in the preparation of hexahydroindolinones, employing Diels‐Alder reactions as a key step in the synthesis process (Padwa, Brodney, & Lynch, 2003).

  • Structural Characterization : Carbamate derivatives, including tert-butyl 3-methyl-1-oxobutan-2-yl carbamate, have been synthesized and characterized for their molecular structures, investigating interactions like hydrogen bonds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

  • Antibacterial Activity : A series of carbamate derivatives, including tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate, have been synthesized and evaluated for their antibacterial properties (Prasad, 2021).

  • Crystallography and Bonding : Research has focused on the crystal structures of carbamate derivatives, analyzing their hydrogen and halogen bonding interactions (Baillargeon et al., 2017).

  • Synthesis Techniques : Efficient methods for the synthesis of tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate have been developed, focusing on cost efficiency and yield (Li et al., 2015).

  • Stereoselective Synthesis : This compound has been used in highly stereoselective asymmetric aldol reactions for the synthesis of protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

  • Photocatalysis Applications : In photoredox-catalyzed reactions, this compound has been utilized for the synthesis of diverse amino pyrimidines and chromones (Wang et al., 2022).

  • Asymmetric Mannich Reaction : The compound has been synthesized via asymmetric Mannich reaction, highlighting its utility in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Functionalized Carbamates Synthesis : It serves as a precursor in the synthesis of functionalized carbamates, which are important in organic synthesis (Ortiz, Guijarro, & Yus, 1999).

  • Epoxidation Reactions : This compound is used in the synthesis of epoxyketones, particularly in bioinspired manganese-catalyzed epoxidation reactions (Qiu, Xia, & Sun, 2019).

  • Natural Product Synthesis : It is utilized in the synthesis of intermediates for natural products, highlighting its role in the synthesis of compounds with biological activity (Tang et al., 2014).

  • Intermediates in Biologically Active Compounds : This carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Properties

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBXYLOSIKZGL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426063
Record name CMLDBU00000315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-51-5
Record name 1,1-Dimethylethyl N-[(1S)-1-formyl-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CMLDBU00000315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Dess-Martin periodinane (3.12 g, 0.0073 mol, 1.5 eq) in dichloromethane (25 mL) was added a solution of N-Boc-L-valinol (1 g, 0.0049 mol, 1 eq) in dichloromethane (25 mL). The reaction mixture was stirred at room temperature for 3 h and was diluted with diethyl ether (50 mL). The mixture was poured into an aqueous saturated solution of sodium bicarbonate (100 mL) containing sodium thiosulfate (8.16 g, 10.5 eq). The mixture was stirred for 30 min and the layers were separated. The ether layer was washed with an aqueous saturated solution of sodium bicarbonate (50 mL), water (50 mL), dried (sodium sulfate) and filtered. The filtrate was concentrated to give the crude (1-formyl-2-methyl-propyl)-carbamic acid tert-butyl ester used for the next step without further purification.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
8.16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.75 g of tert-butyl 1-hydroxy-3-methylbutan-2-ylcarbamate (Formula 20) in 25 mL of DMSO was added 3.6 mL of triethylamine. The solution was cooled to 0° C. and 4.1 grams of sulfur trioxide pyridine complex in 25 mL of DMSO was added. The reaction mixture was stirred at room temperature for 1 hour. Then, the mixture was poured onto ice-water and extracted with ethyl acetate. The organic layers were washed with 10% acetic acid, water, 5% sodium bicarbonate, and brine, dried over sodium sulfate and concentrated. Column chromatography (30% ethyl acetate/hexane) gave 1.25 g of tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Formula 21) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 0.95 (d, J=7.32 Hz, 3H), 1.03 (d, J=6.83 Hz, 3H), 1.45 (s, 9H), 2.27-2.29 (m, 1H), 4.24-4.26 (m, 1H), 9.65 (s, 1H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 2
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 3
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 4
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 5
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 6
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate

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